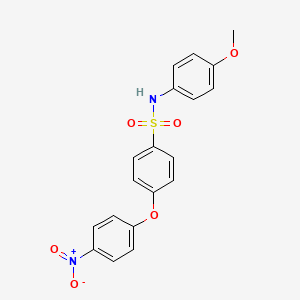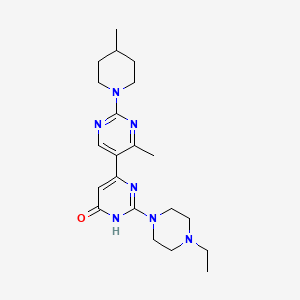
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide, also known as MNPN, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MNPN belongs to the family of sulfonamide compounds, which are known for their diverse therapeutic properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or receptors. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance and respiration. This compound has also been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is toxic and should be handled with care. This compound is also relatively insoluble in water, which can make it difficult to use in aqueous-based experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide. One area of research is the development of this compound as a potential therapeutic agent for various diseases such as cancer and inflammation. Another area of research is the development of this compound as a potential pesticide for agriculture. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on various biological systems. Finally, studies are needed to investigate the potential environmental impact of this compound and its persistence in the environment.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been studied for its potential therapeutic properties in medicine, as well as its potential use as a pesticide in agriculture. This compound has also been studied as a potential marker for wastewater contamination. Further research is needed to fully understand the mechanism of action of this compound and its effects on various biological systems.
Synthesis Methods
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide can be synthesized by reacting 4-nitrophenol with 4-methoxyaniline to form 4-methoxyphenyl-4-nitrophenol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to form this compound. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and anticancer properties. This compound has also been studied as a potential inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes such as acid-base balance and respiration.
In agriculture, this compound has been studied as a potential herbicide and fungicide. This compound has been shown to inhibit the growth of various plant species and fungi. This compound has also been studied as a potential insecticide, as it has been shown to have insecticidal properties against certain insect species.
In environmental science, this compound has been studied as a potential pollutant, as it has been detected in wastewater and surface water samples. This compound has also been studied as a potential marker for wastewater contamination.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-nitrophenoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-26-16-6-2-14(3-7-16)20-28(24,25)19-12-10-18(11-13-19)27-17-8-4-15(5-9-17)21(22)23/h2-13,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORKWIJAJVVDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1-azepanyl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6001474.png)
![2-(2-chlorobenzyl)-4-[3-(1-methylcyclopropyl)propanoyl]morpholine](/img/structure/B6001482.png)

![methyl 5-[1-(isopropylamino)propylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6001486.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6001490.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001493.png)
![2-{2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B6001495.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B6001510.png)
![N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B6001511.png)
![N-(2-methoxyphenyl)-2-{[(4-oxo-1,4-dihydro-2-quinazolinyl)methyl]thio}acetamide](/img/structure/B6001524.png)
![2-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propylidene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001532.png)

![6-(3,4-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6001549.png)
![6-[(4-methyl-1-piperazinyl)methyl]-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6001556.png)
